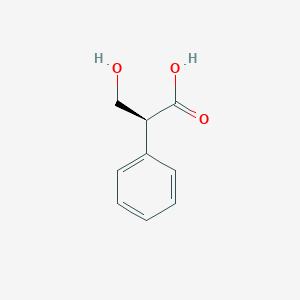
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is known for its unique structure, which includes a copper ion coordinated to the nitrogen atoms of the porphyrin ring. The presence of the 4-methylphenyl groups enhances its stability and solubility, making it a valuable compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 4-methylbenzaldehyde in the presence of an acid catalyst, followed by the insertion of a copper ion. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Trifluoroacetic acid or boron trifluoride etherate
Temperature: Room temperature to reflux conditions
Purification: Column chromatography or recrystallization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) porphyrin complexes.
Reduction: Reduction reactions can convert the copper(II) center to copper(I).
Substitution: The methylphenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or hydrazine in an inert atmosphere.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Copper(III) porphyrin complexes.
Reduction: Copper(I) porphyrin complexes.
Substitution: Brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and cyclopropanation.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the development of sensors and electronic devices due to its conductive properties.
Mecanismo De Acción
The mechanism of action of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide involves the interaction of the copper ion with various molecular targets. In catalytic reactions, the copper ion can facilitate electron transfer processes, enhancing the reaction rate. In biological systems, the compound can generate reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis in cancer cells. The porphyrin ring structure allows for efficient absorption of light, making it an effective photosensitizer.
Comparación Con Compuestos Similares
Similar Compounds
- Copper;5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin-22,24-diide
- Copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
- Copper;5,10,15,20-tetrakis(4-nitrophenyl)porphyrin-22,24-diide
Uniqueness
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is unique due to the presence of the 4-methylphenyl groups, which enhance its solubility and stability compared to other derivatives. This makes it particularly suitable for applications requiring high stability and solubility, such as in photodynamic therapy and catalysis.
Propiedades
IUPAC Name |
copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELMKOEBWMCNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36CuN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester](/img/structure/B99788.png)






![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)

